REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:1]([CH2:2][CH2:3][N:7]([CH3:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:5])=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
36.03 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
53.58 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
after which reaction
|
Type
|
WASH
|
Details
|
The mixture was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
the aqueous layer was cautiously acidified to pH 4.5 by the addition of concentrated hydrochloric acid SG 1.18
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted into dichloromethane
|
Type
|
WASH
|
Details
|
washed with water The
|
Type
|
EXTRACTION
|
Details
|
organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale brown oil (57.32 g; 64%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CCN(C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |